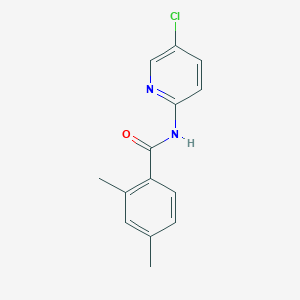![molecular formula C22H20ClN3O3 B244690 4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244690.png)
4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide, also known as FC5, is a compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. 4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide has also been shown to inhibit the activity of HDAC enzymes, which are involved in gene expression regulation.
Biochemical and Physiological Effects
4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its high purity and good yield from the synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for 4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide research. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Another direction is to study its potential applications in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, the development of more efficient synthesis methods for 4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide could facilitate its use in larger-scale experiments.
In conclusion, 4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide is a compound that has shown promise in scientific research for its potential therapeutic applications in various diseases. Its synthesis method yields high purity and good yields, and it has been shown to have various biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and identify specific targets for its therapeutic effects.
合成法
The synthesis of 4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide involves the reaction of 4-chlorobenzoyl chloride with 4-[4-(2-furoyl)-1-piperazinyl]aniline in the presence of a base. The resulting product is then purified through recrystallization. This method has been reported to yield high purity 4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide with good yields.
科学的研究の応用
4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and depression. In cancer research, 4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, 4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide has been shown to have neuroprotective effects and improve cognitive function. In depression research, 4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide has been shown to have antidepressant effects.
特性
分子式 |
C22H20ClN3O3 |
|---|---|
分子量 |
409.9 g/mol |
IUPAC名 |
4-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H20ClN3O3/c23-17-5-3-16(4-6-17)21(27)24-18-7-9-19(10-8-18)25-11-13-26(14-12-25)22(28)20-2-1-15-29-20/h1-10,15H,11-14H2,(H,24,27) |
InChIキー |
YWLYCFJCYRDPEB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4 |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B244608.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244611.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B244612.png)

![2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B244614.png)
![5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide](/img/structure/B244615.png)
![N-[2-(difluoromethoxy)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244616.png)
![5-bromo-N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B244619.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-chloro-4-methoxybenzamide](/img/structure/B244620.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-methylpropanamide](/img/structure/B244622.png)
![2-chloro-N-{4-[(2-fluorobenzoyl)amino]-2-methoxyphenyl}benzamide](/img/structure/B244623.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,4-dimethylbenzamide](/img/structure/B244625.png)
![2-chloro-N-(2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B244626.png)
![N-[4-[(2-chlorobenzoyl)amino]-3-methoxy-phenyl]benzofuran-2-carboxamide](/img/structure/B244627.png)